2-{[(2,4-Diaminophenyl)sulfonyl](methyl)amino}-6-(4-morpholinyl)benzenesulfonic acid
Description
This compound is a benzenesulfonic acid derivative featuring a 2,4-diaminophenylsulfonyl group, a methylamino substituent, and a 4-morpholinyl moiety.
Properties
IUPAC Name |
2-[(2,4-diaminophenyl)sulfonyl-methylamino]-6-morpholin-4-ylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-20(28(22,23)16-6-5-12(18)11-13(16)19)14-3-2-4-15(17(14)29(24,25)26)21-7-9-27-10-8-21/h2-6,11H,7-10,18-19H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDECZSOEBPEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1S(=O)(=O)O)N2CCOCC2)S(=O)(=O)C3=C(C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701143 | |
| Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177159-47-6 | |
| Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including the use of reactors and purification systems to ensure high yield and purity. detailed industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific molecular targets and pathways are being elucidated .
Biological Activity
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄S₂
- Molecular Weight : 358.44 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly as an antibacterial and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These properties are attributed to the inhibition of folic acid synthesis in bacteria, a mechanism common to many sulfonamide drugs .
Anticancer Activity
Studies have suggested that this compound may also possess anticancer properties. The presence of the morpholine ring is believed to enhance its ability to penetrate cell membranes and interact with cellular targets. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cell Cycle Arrest : Evidence suggests that the compound can disrupt the cell cycle in cancer cells, leading to growth inhibition and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in targeted cells, which further promotes apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamide derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a laboratory setting, the compound was tested against several human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .
Research Findings Summary Table
Comparison with Similar Compounds
Key Structural Features and Molecular Formulas
Substituent-Driven Properties
- Target Compound: The 4-morpholinyl group enhances solubility in polar solvents and may influence pharmacokinetic properties in drug design. The 2,4-diaminophenylsulfonyl group is reactive in electrophilic substitution, suggesting utility in dye synthesis or metal chelation.
- The sodium counterion improves water solubility, contrasting with the target compound’s neutral morpholinyl group.
AC1OBIG6 :
Functional and Industrial Context
- Agrochemical Analogues: lists methyl esters (e.g., diclofop-methyl) with sulfonyl and phenoxypropanoate groups, which are herbicidal. While the target compound lacks ester functionality, its sulfonic acid group and aromatic amines could theoretically interact with biological targets similarly to sulfonylurea herbicides .
- Dye and Pharmaceutical Precursors: The sodium salt (CAS 94236-85-8) and AC1OBIG6 are structurally aligned with azo dyes, whereas the target compound’s diaminophenylsulfonyl group may position it as an intermediate in sulfa drug synthesis.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | 75–85 | ≥90% |
| Sulfonylation | Methylsulfonyl chloride, DMF, 60°C | 68–72 | 88–92% |
| Morpholine coupling | Morpholine, pH 5.5, 70°C | 60–65 | 85–90% |
Basic: How should researchers characterize structural integrity and purity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- FT-IR : Confirm sulfonic acid (S=O stretching at 1170–1230 cm⁻¹) and amine groups (N-H bend at 1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for morpholinyl protons (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- HPLC-MS : Use a C18 column with a methanol-water gradient (65:35) and 0.1% formic acid to detect impurities (<2%) .
Basic: What are optimal storage conditions and stability considerations?
Methodological Answer:
- Storage : Lyophilized solid at –20°C in amber vials under nitrogen; aqueous solutions (pH 4.6–6.0) stable for ≤72 hours at 4°C .
- Degradation pathways : Hydrolysis of sulfonamide bonds at pH >8.0; oxidation of diamino groups under light exposure. Use antioxidants (e.g., 0.1% ascorbic acid) in buffers .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict membrane permeability .
- Molecular docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Key interactions: sulfonic acid groups bind Zn²⁺ in active sites .
Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Interaction Sites |
|---|---|---|
| Carbonic Anhydrase IX | –9.2 | Zn²⁺, His94, Glu106 |
| Tyrosinase | –7.8 | Cu²⁺, His263, Phe264 |
Advanced: What strategies elucidate environmental fate and degradation?
Methodological Answer:
- Long-term biodegradation studies : Incubate in simulated aquatic systems (pH 7.0, 25°C) with microbial consortia. Monitor via LC-MS for sulfonic acid cleavage products (e.g., 4-morpholinylphenol) .
- Photolysis : Expose to UV (254 nm) in aqueous solutions; quantify degradation kinetics using first-order models (t₁/₂ = 12–48 hours depending on irradiance) .
Advanced: What challenges exist in determining structure-activity relationships (SAR)?
Methodological Answer:
- Challenge 1 : Structural complexity complicates analog synthesis. Address via fragment-based design, focusing on sulfonamide and morpholinyl modules .
- Challenge 2 : Low solubility hampers bioassays. Use co-solvents (5% DMSO in PBS) or PEGylation .
- Method : Synthesize derivatives with modified substituents (e.g., chloro, methoxy) and test inhibitory activity against enzymatic targets. Correlate IC₅₀ values with electronic parameters (Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
